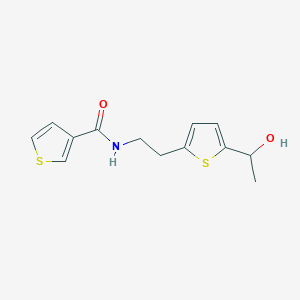

![molecular formula C24H21N3O B2547987 (E)-N'-[3-cyano-4-(4-methylphenyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethylmethanimidamide CAS No. 860787-52-6](/img/structure/B2547987.png)

(E)-N'-[3-cyano-4-(4-methylphenyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethylmethanimidamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

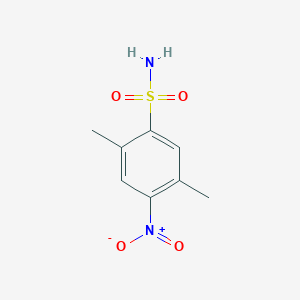

The compound is a derivative of benzo[h]chromene, which is a type of organic compound known as a chromene. Chromenes are a class of compounds that contain a fused benzene and pyran ring. This particular compound has additional functional groups attached to it, including a cyano group (-CN), a dimethylamino group (-N(CH3)2), and an imidamide group (a type of amide). These functional groups could potentially give the compound unique chemical properties and reactivity .

Molecular Structure Analysis

The molecular structure of this compound would be largely defined by the benzo[h]chromene backbone, which is a planar, aromatic system. This could potentially give the compound interesting optical properties, such as fluorescence . The additional functional groups would add complexity to the structure and could influence its physical and chemical properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its chromene backbone and the additional functional groups. For example, the presence of the polar cyano, amide, and amino groups could increase its solubility in polar solvents .Scientific Research Applications

Asymmetric Synthesis of 3,3′-Cyclopentenylspirooxindoles

The compound has been utilized in an asymmetric domino 1,6-addition/annulation reaction with isatin-derived MBH carbonates. Through this protocol, a series of 3,3′-cyclopentenylspirooxindoles bearing 2H-chromen-2-ones were obtained in moderate to excellent yields with good diastereo- and enantioselectivities . These spirooxindoles have potential applications in medicinal chemistry and natural product synthesis.

Functionalized Phosphorus Heterocycles

By treating the compound with certain phosphorus-containing reagents, an effective pathway to functionalized phosphorus heterocycles has been established. Examples include 1,2,3-diazaphospholanes , 1,2,3-thiazaphospholanes , and 1,2-oxazaphosphinanes . These heterocycles find applications in materials science, catalysis, and bioorganic chemistry .

Organic Dye for Electrochemical Applications

The compound’s redox properties have been investigated for potential use as an organic dye. Cathodic and anodic redox potentials were determined, and cyclic voltammetry studies were conducted. Such dyes are relevant in solar cells, sensors, and optoelectronic devices .

Antibacterial Activity

Derivatives of the compound have been synthesized and evaluated for antibacterial activity. While specific results were not provided in the literature, this area of research highlights its potential in drug discovery and antimicrobial applications .

Thienopyridine Derivatives

Through diazotization and subsequent reactions, the compound has been used to synthesize thienopyridine derivatives. These compounds may possess interesting biological properties and could be explored further for pharmaceutical applications .

Future Directions

Mechanism of Action

Target of action

The primary targets of 2H/4H-chromene compounds are often enzymes or receptors involved in various biological processes . The specific target would depend on the exact structure and functional groups present in the compound.

Mode of action

2H/4H-chromene compounds typically interact with their targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . The exact mode of action would depend on the specific target and the structure of the compound.

Biochemical pathways

2H/4H-chromene compounds can affect a variety of biochemical pathways depending on their specific targets. They have been found to exhibit anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities .

Result of action

The molecular and cellular effects of 2H/4H-chromene compounds can vary widely depending on their specific targets and mode of action. They can lead to changes in enzyme activity, alterations in signal transduction pathways, or effects on cell growth and proliferation .

properties

IUPAC Name |

N'-[3-cyano-4-(4-methylphenyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethylmethanimidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O/c1-16-8-10-18(11-9-16)22-20-13-12-17-6-4-5-7-19(17)23(20)28-24(21(22)14-25)26-15-27(2)3/h4-13,15,22H,1-3H3/b26-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFTRPWYXXSBSFF-CVKSISIWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4C=C3)OC(=C2C#N)N=CN(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4C=C3)OC(=C2C#N)/N=C/N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2'-amino-6'-(furan-2-ylmethyl)-1,7'-dimethyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2547909.png)

![N-(4-methoxybenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2547912.png)

![6-Tert-butyl-2-[1-[2-(2-methoxy-4-methylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2547922.png)

![2-(4-Chlorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2547923.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2547925.png)